H-Beta-Ala-Tyr-OH

Catalog No.
S12184214
CAS No.
M.F
C12H16N2O4
M. Wt
252.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Beta-Ala-Tyr-OH

Product Name

H-Beta-Ala-Tyr-OH

IUPAC Name

(2S)-2-(3-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

InChI

InChI=1S/C12H16N2O4/c13-6-5-11(16)14-10(12(17)18)7-8-1-3-9(15)4-2-8/h1-4,10,15H,5-7,13H2,(H,14,16)(H,17,18)/t10-/m0/s1

InChI Key

WGWJYTHWZADNIG-JTQLQIEISA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCN)O

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CCN)O

H-Beta-Ala-Tyr-OH, also known as β-Alanine-Tyrosine, is a dipeptide composed of the amino acids beta-alanine and tyrosine. Its chemical formula is C₁₂H₁₆N₂O₄, and it is characterized by the presence of a beta-amino acid, which distinguishes it from more common alpha-amino acids. The compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its unique structural properties and potential biological activities .

Typical of peptides and amino acids. It can undergo hydrolysis under acidic or basic conditions, leading to the release of its constituent amino acids. Additionally, it can participate in coupling reactions with other amino acids or peptides, forming longer peptide chains. Its reactivity can be influenced by the functional groups present on the tyrosine residue, such as the hydroxyl group, which can engage in hydrogen bonding or act as a site for further modifications .

The biological activity of H-Beta-Ala-Tyr-OH has been explored in various studies. It is believed to interact with cell membranes, potentially enhancing membrane permeability and facilitating the transport of other molecules into cells. This property may be attributed to its unique structure, which allows for specific interactions with lipid bilayers . Furthermore, the compound has shown potential in modulating cellular signaling pathways, possibly influencing processes such as apoptosis and cell proliferation .

Several methods exist for synthesizing H-Beta-Ala-Tyr-OH:

  • Solid-Phase Peptide Synthesis: This method involves sequentially adding protected amino acids to a solid support, followed by deprotection steps to yield the final dipeptide.
  • Liquid-Phase Synthesis: In this approach, amino acids are reacted in solution under controlled conditions to form the dipeptide.
  • Enzymatic Synthesis: Enzymes such as ligases can be used to facilitate the formation of peptide bonds between beta-alanine and tyrosine under mild conditions .

H-Beta-Ala-Tyr-OH has several applications:

  • Research Tool: It is used in biochemical studies to investigate peptide interactions and cellular mechanisms.
  • Pharmaceutical Development: The compound's potential biological activities make it a candidate for drug development targeting specific diseases.
  • Nutraceuticals: Due to its amino acid composition, it may be explored as a dietary supplement for enhancing physical performance or cognitive function .

Studies have indicated that H-Beta-Ala-Tyr-OH interacts with various cellular components. For instance:

  • Cell Membrane Interactions: Research suggests that it can enhance membrane fluidity and permeability, facilitating the uptake of other compounds .
  • Protein Binding: The compound may bind to specific proteins involved in signaling pathways, potentially influencing their activity .

These interactions underscore its potential utility in therapeutic contexts.

Several compounds share structural similarities with H-Beta-Ala-Tyr-OH:

Compound NameStructureUnique Features
H-Ala-Tyr-OHC₁₂H₁₅N₂O₄Standard dipeptide without beta-amino acid
H-Tyr-Ala-OHC₁₂H₁₅N₂O₄Reverse sequence; may exhibit different properties
β-AlanineC₃H₇N₃O₂Simple beta-amino acid; lacks aromatic ring
TyrosineC₉H₁₁N₁O₃Contains phenolic hydroxyl group; crucial for neurotransmitter synthesis

The uniqueness of H-Beta-Ala-Tyr-OH lies in its combination of a beta-amino acid with an aromatic amino acid, providing distinct biochemical properties that are not present in typical alpha-amino acid combinations. This structural feature may influence its biological activity and interaction capabilities compared to similar compounds.

Resin Selection and Activation

Wang resin remains the preferred solid support for H-Beta-Ala-Tyr-OH synthesis due to its acid-labile linkage compatibility with Fmoc chemistry [3] [4]. Activation protocols using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) achieve 98% initial loading efficiency, as confirmed by quantitative ninhydrin testing [3]. The β-alanine residue is typically introduced first, leveraging its non-chiral nature to simplify coupling geometry.

Fmoc Deprotection Dynamics

Piperidine (20% in DMF) removes Fmoc groups with 99% efficiency per cycle, though prolonged exposure (>5 minutes) risks aspartimide formation in tyrosine residues [3]. Recent studies demonstrate that adding 0.1 M 1-hydroxy-7-azabenzotriazole (HOAt) during deprotection reduces racemization rates from 8% to <2% in tyrosine coupling steps [4].

Coupling Optimization

Tyrosine incorporation requires double coupling cycles with 3-fold molar excess of Fmoc-Tyr(tBu)-OH to overcome steric hindrance from the β-alanine residue. Microwave-assisted coupling at 50°C for 5 minutes improves yields by 18% compared to room temperature reactions [6]. Real-time monitoring via UV spectroscopy at 301 nm (Fmoc cleavage) confirms reaction completion within ±2% accuracy [4].

Table 1: SPPS Efficiency Comparison

Parameterβ-Ala CouplingTyr Coupling
Typical Yield98%85%
Optimal Temperature25°C50°C
Activation ReagentDIC/HOBtHATU/DIPEA
Coupling Time30 min60 min

Solution-Phase Coupling Strategies

Carbodiimide-Mediated Activation

EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt enables solution-phase synthesis of H-Beta-Ala-Tyr-OH in dichloromethane, achieving 75% isolated yield [2]. The β-alanine carboxyl group is activated as an O-acylisourea intermediate, which reacts with tyrosine's α-amino group at 0°C to minimize racemization.

Mixed Anhydride Method

Isobutyl chloroformate generates mixed carbonic anhydrides of N-protected β-alanine, reacting with tyrosine methyl ester in 68% yield. This method avoids racemization but requires strict moisture control (<50 ppm H2O) [2].

Enzymatic Coupling

Thermolysin catalyzes β-Ala-Tyr bond formation in reverse micelles, achieving 40% conversion in 24 hours. While environmentally favorable, scale-up challenges and enzyme costs limit industrial application [6].

Purification Challenges in Hydrophilic Dipeptide Production

Reverse-Phase HPLC Optimization

C18 columns with 5μm particles resolve H-Beta-Ala-Tyr-OH (tR=12.3 min) from deletion sequences using 0.1% TFA/acetonitrile gradients. Aqueous solubility >50 mg/mL necessitates 5% acetonitrile in loading buffers to prevent column overloading [6].

Ion-Exchange Chromatography

CM Sepharose FF resin at pH 4.2 (10 mM sodium acetate) separates tyrosine-containing impurities through differential cation binding. This step increases purity from 85% to 98% but reduces overall yield by 15% [3].

Table 2: Purification Method Efficiency

MethodPurity IncreaseYield Loss
RP-HPLC90% → 99%10%
Ion-Exchange85% → 98%15%
Size Exclusion80% → 92%20%

Yield Optimization Through Protecting Group Selection

Amino Protection

Fmoc-β-Ala-OH provides superior coupling yields (92%) versus Boc-β-Ala-OH (67%) in SPPS, attributed to Fmoc's better solubility in DMF [5]. Tyr side-chain protection with t-butyl groups prevents phenolic oxidation during cleavage, maintaining >95% tyrosine integrity [3].

Orthogonal Deprotection

Alloc protection on β-alanine's β-amino group enables selective removal with Pd(0) catalysts, facilitating sequential couplings in complex dipeptide architectures [4]. This strategy reduces deletion sequences by 40% compared to standard protocols.

Table 3: Protecting Group Impact on Yield

Protecting GroupCoupling YieldDeprotection Efficiency
Fmoc92%99%
Boc67%95%
Alloc88%90%

XLogP3

-3.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

252.11100700 g/mol

Monoisotopic Mass

252.11100700 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-09

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